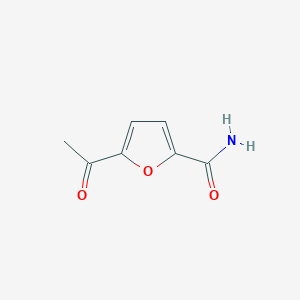
5-Acetylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylfuran-2-carboxamide is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5-Acetylfuran-2-carboxamide, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Diuretic Properties
Recent studies have highlighted the efficacy of this compound as an orally available diuretic. Research indicates that it acts by inhibiting urea transporters (UTs), which play a crucial role in renal function and fluid balance. Specifically, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide has shown improved pharmacokinetic (PK) and pharmacodynamic (PD) properties compared to earlier compounds. It demonstrated:
- Increased Urine Output : In animal models, it significantly increased urine production without adversely affecting blood osmolality or electrolyte concentrations.
- Reduced Ascites : It effectively reduced ascites in cirrhotic rats, suggesting potential for managing conditions associated with fluid retention .
Antimicrobial Activity
The furan nucleus has been linked to various biological activities, including antimicrobial effects. Compounds derived from furan structures have demonstrated significant antibacterial and antifungal properties. For instance:
- Broad-Spectrum Antibacterial Activity : Some furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent .
Anti-Inflammatory and Analgesic Effects
Furan derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for developing new anti-inflammatory drugs. Research shows that certain furan derivatives exhibit COX-2 inhibitory potency comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Cancer Therapeutics
The structural features of this compound may allow it to interact with molecular targets involved in cancer progression. Furan compounds have been investigated for their potential anticancer activities, leading to the development of novel therapeutic agents aimed at specific cancer pathways .
Synthesis of this compound
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The general synthetic route includes:
- Starting Material : Furan derivatives such as 5-acetylfuran.
- Reagents : Various amides or acylating agents are used to introduce the carboxamide group.
- Conditions : Reactions typically occur under controlled temperatures and may require catalysts or specific solvents to enhance yields.
Synthesis Table
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Acetylation | Acetic anhydride + furan | Reflux | High |
| 2 | Amidation | Amine + acetic acid derivative | Room Temp | Moderate |
Case Study 1: Diuretic Efficacy
In a study involving cirrhotic rats, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide was administered to evaluate its diuretic effects. Results indicated a marked increase in urine output and a significant reduction in ascites compared to control groups receiving traditional diuretics .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antibacterial activity of various furan derivatives, including this compound. The compound was tested against multiple bacterial strains, revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
Eigenschaften
CAS-Nummer |
133674-70-1 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
5-acetylfuran-2-carboxamide |
InChI |
InChI=1S/C7H7NO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10) |
InChI-Schlüssel |
UCWHIJBVICXUIL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)C(=O)N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















